3-Bromo-5-methylisoxazol-4-amine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

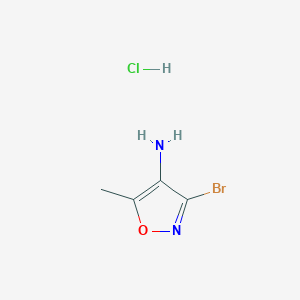

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . The compound “3-Bromo-5-methylisoxazol-4-amine hcl” is a derivative of isoxazole.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

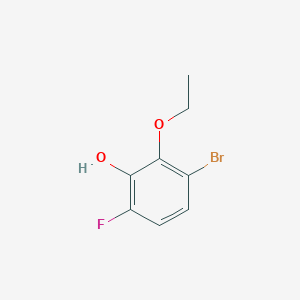

Isoxazole is a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . The “3-Bromo-5-methylisoxazol-4-amine hcl” is a derivative of isoxazole, and it would have a bromine atom at the 3rd position, a methyl group at the 5th position, and an amine group at the 4th position of the isoxazole ring.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential . The reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine is one of the methods for the preparation of 3,5-disubstituted isoxazoles .科学的研究の応用

Synthesis of 3-Aminoisoxazoles

One significant application of 3-Bromo-5-methylisoxazol-4-amine hcl is in the synthesis of 3-aminoisoxazoles through the addition-elimination of amines on 3-bromoisoxazolines. This two-step procedure involves the reaction of readily available 3-bromoisoxazolines with amines in the presence of a base, followed by an oxidation protocol to afford 3-aminoisoxazoles in high yield. This method offers a novel route for the synthesis of these heterocycles, which are valuable intermediates in pharmaceutical and agrochemical compound development (Girardin et al., 2009).

Material Science: Fire Retardant Molecules

In material science, 3-Bromo-5-methylisoxazol-4-amine hcl derivatives have been utilized in synthesizing novel liquid crystalline and fire retardant molecules. Specifically, compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units have been developed. These compounds, characterized by their smectic A phase and high thermal stability, demonstrated enhanced fire retardant properties when incorporated into polyester resin, showcasing potential applications in developing fire-resistant materials (Jamain et al., 2020).

Analytical Chemistry: HCA Detection in Cooked Meat Products

In the field of analytical chemistry, research has focused on the detection of heterocyclic amines (HCAs) in cooked meat products, which are known mutagens and carcinogens. While not directly involving 3-Bromo-5-methylisoxazol-4-amine hcl, this research area underscores the importance of analytical techniques in identifying and quantifying potentially harmful compounds formed during food processing. Methods involving high-performance liquid chromatography (HPLC) and liquid-phase microextraction combined with LC-MS/MS have been developed to detect HCAs at levels resulting from normal food consumption, highlighting the role of advanced analytical methods in food safety and public health (Busquets et al., 2009).

将来の方向性

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

作用機序

Target of Action

Similar compounds have been studied for their interactions with various cellular targets .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

特性

IUPAC Name |

3-bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c1-2-3(6)4(5)7-8-2;/h6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTZIQDUDCMLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)